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molecular formula C6H6Cl2N2O B8766238 6-Chloro-3-chloromethyl-4-methoxypyridazine

6-Chloro-3-chloromethyl-4-methoxypyridazine

Cat. No. B8766238
M. Wt: 193.03 g/mol
InChI Key: SOSFJHKERPAENN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122546B2

Procedure details

Excess SOCl2 is added to a stirred solution of (6-chloro-4-methoxy-pyridazin-3-yl)-methanol (140 mg, 0.8 mmol) in CH2Cl2 (4 mL). The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed in vacuo; toluene (4 mL) is added and evaporated to dryness. Flash column chromatography (silica gel) purification of the residue provides 6-chloro-3-chloromethyl-4-methoxy-pyridazine as a clear oil.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=S(Cl)[Cl:3].[Cl:5][C:6]1[N:11]=[N:10][C:9]([CH2:12]O)=[C:8]([O:14][CH3:15])[CH:7]=1>C(Cl)Cl>[Cl:5][C:6]1[N:11]=[N:10][C:9]([CH2:12][Cl:3])=[C:8]([O:14][CH3:15])[CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
140 mg
Type
reactant
Smiles
ClC1=CC(=C(N=N1)CO)OC
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
ADDITION
Type
ADDITION
Details
toluene (4 mL) is added
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Flash column chromatography (silica gel) purification of the residue

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=CC(=C(N=N1)CCl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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